molecular formula C10H10F2N2O2 B2585291 N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide CAS No. 866043-47-2

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide

Cat. No.: B2585291
CAS No.: 866043-47-2
M. Wt: 228.199
InChI Key: SHWRWECLGBPUTF-AWNIVKPZSA-N
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Description

N-(2,4-Difluorophenyl)-2-(ethoxyimino)acetamide (CAS 866043-47-2) is a high-purity chemical compound with the molecular formula C10H10F2N2O2 and a molecular weight of 228.20 g/mol . This acetamide derivative, characterized by its (2E)-2-(ethoxyimino) configuration, is a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. Its structure, featuring a 2,4-difluorophenyl group and an ethoxyiminoacetamide chain, makes it a versatile intermediate for developing potential pharmacologically active compounds. The compound is offered exclusively for research and development purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(2E)-N-(2,4-difluorophenyl)-2-ethoxyiminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2/c1-2-16-13-6-10(15)14-9-4-3-7(11)5-8(9)12/h3-6H,2H2,1H3,(H,14,15)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWRWECLGBPUTF-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=CC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide typically involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oximes or nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide typically involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate. This intermediate is then treated with hydroxylamine to yield the final product. Common solvents used in this process include dichloromethane and tetrahydrofuran under controlled temperature conditions to ensure high yields and purity.

Chemical Reactions

This compound can undergo several types of reactions:

  • Oxidation : Using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : The fluorine atoms on the phenyl ring can be substituted using nucleophilic substitution reactions.

These reactions lead to various products, including amines, hydroxylamines, and substituted phenyl derivatives.

Scientific Research Applications

This compound has been investigated for its potential applications in several scientific domains:

Medicinal Chemistry

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in studies focusing on monoamine oxidase (MAO) inhibitors, which are relevant for treating depression and neurodegenerative disorders .
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties, making this compound a candidate for further exploration in cancer therapeutics .

Biological Studies

  • Receptor Studies : The compound can act as a ligand for various receptors, potentially modulating their activity and downstream signaling pathways. This property is crucial for developing new therapeutic agents targeting specific receptors .

Material Science

  • Development of New Materials : this compound is being explored for its potential in creating materials with improved thermal stability and resistance to degradation. This application is particularly relevant in industries requiring durable materials.

Antidepressant Potential

A study evaluated the antidepressant activity of various acetamides, including derivatives of this compound. The results indicated that compounds exhibiting structural similarities could significantly reduce immobility duration in animal models during tail suspension tests (TST) and forced swim tests (FST), suggesting their potential as effective antidepressants .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, activities, and physicochemical characteristics:

Compound Name & ID Substituents/Modifications Biological Activity Physicochemical Data Reference
N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide Ethoxyimino group, 2,4-difluorophenyl Unknown (potential auxin/herbicide) Spectral data not reported Target
2-((2,4-difluorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 17) Thiazole-linked coumarin, difluorophenyl α-Glucosidase inhibition (IC₅₀: 1.2 µM) m.p. 217–219°C; MS: 414.10 (M+H)+
N-[4-(4-chlorobenzyloxy)pyridine-2-yl]-2-(2,6-difluorophenyl)acetamide (CPDA) Chlorobenzyloxy pyridine, difluorophenyl Anti-diabetic (reduces blood glucose in db/db mice) Not reported
N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide Piperidine sulfonyl thiophene, difluorophenyl Not specified (potential kinase inhibitor) CAS: 731775-04-5; Formula: C₁₇H₁₈F₂N₂O₃S₂
2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) Chloromethylphenoxy, triazole Auxin-like activity (root growth inhibition) Induces gene expression in Arabidopsis
N-(4-Ethoxy-phenyl)-2-[(E)-hydroxyimino]-acetamide Ethoxyphenyl, hydroxyimino Unspecified (structural analog) CAS: 17122-74-6; tautomerism noted

Key Structural and Functional Insights:

Substituent Impact on Activity: The 2,4-difluorophenyl group is a recurring motif in compounds targeting metabolic enzymes (e.g., α-glucosidase in Compound 17) and hormonal pathways (e.g., auxin mimics like WH7) . Its electron-withdrawing nature enhances binding to hydrophobic pockets in proteins. Ethoxyimino vs. Ether/Sulfonyl Groups: The ethoxyimino group in the target compound may confer distinct electronic effects compared to ether-linked (e.g., CPDA) or sulfonyl-containing analogs (e.g., ).

Biological Activity Trends: Anti-Diabetic Agents: CPDA’s efficacy in reducing blood glucose highlights the role of pyridine and difluorophenyl groups in targeting gluconeogenic pathways . Plant Growth Regulation: WH7’s auxin-like activity suggests acetamides with phenoxy and heterocyclic substituents (e.g., triazole) can mimic plant hormones . The target compound’s ethoxyimino group may similarly interact with auxin receptors. Antimicrobial Activity: highlights acetamides with benzothiazole sulfonyl groups (e.g., Compounds 47–50) as potent anti-microbials, indicating that bulky substituents enhance activity against gram-positive bacteria and fungi .

Physicochemical Properties: Melting Points: Compound 17’s high melting point (217–219°C) reflects its crystalline stability, likely due to hydrogen bonding from the thiazole and coumarin moieties . The target compound’s melting point is unreported but may vary based on the ethoxyimino group’s conformation. Spectral Data: IR and NMR profiles (e.g., δ 11.86 ppm for thiazole NH in Compound 17) provide benchmarks for structural validation of related acetamides .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The acetamide backbone serves as a versatile scaffold, with bioactivity dictated by substituents. For example:
    • Electron-withdrawing groups (e.g., difluorophenyl) enhance metabolic stability and target binding.
    • Heterocyclic appendages (e.g., thiazole, triazole) improve selectivity for enzymes like α-glucosidase or auxin receptors.
  • Unmet Needs: The target compound’s ethoxyimino group warrants further investigation for auxin-like or herbicidal activity, given structural parallels to WH7 and 2,4-D .

Biological Activity

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride, followed by treatment with hydroxylamine. The reactions are carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures to ensure high yields and purity.

Chemical Structure:

  • Molecular Formula: C8H6F2N2O2
  • Molecular Weight: 202.14 g/mol

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. The presence of the ethoxyimino group enhances its lipophilicity and potential for hydrogen bonding, which may influence its reactivity and interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of acetamides, including this compound, exhibit promising anticancer properties. Studies have shown that certain acetamide derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Acetamides are known for their analgesic and anti-inflammatory activities, making this compound a candidate for further research in inflammatory disease models .

Case Studies

  • Anticancer Studies : A study evaluated the efficacy of various acetamide derivatives against cancer cell lines. Results indicated that this compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .
  • Anti-inflammatory Activity : In a rat model of paw edema, compounds similar to this compound demonstrated significant reduction in inflammation when compared to control groups treated with conventional anti-inflammatory drugs like Diclofenac .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4-difluorophenyl)-2-(hydroxyimino)acetamideStructureAnticancer
N-(2,4-difluorophenyl)-2-(methoxyimino)acetamideStructureAnti-inflammatory
N-(2,4-difluorophenyl)-2-(aminomethyl)acetamideStructureAntibacterial

Q & A

Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide, and how can reaction conditions be optimized?

The synthesis of fluorinated acetamide derivatives typically involves coupling halogenated anilines with activated acetamide precursors. For example:

  • Step 1 : React 2,4-difluoroaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form N-(2,4-difluorophenyl)-2-chloroacetamide .
  • Step 2 : Substitute the chlorine atom with an ethoxyimino group via nucleophilic displacement using hydroxylamine-O-ethyl ether in ethanol under reflux .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (room temp. vs. reflux) to improve yields (typically 70-85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • ¹H/¹³C-NMR :
  • Aromatic protons (2,4-difluorophenyl): Doublets at δ 6.8–7.3 ppm (¹H); C-F coupling visible in ¹³C signals .
  • Ethoxyimino group: Singlet at δ 1.3 ppm (CH3) and δ 4.1 ppm (CH2) in ¹H-NMR .
    • IR : Stretching vibrations at ~3270 cm⁻¹ (N-H), ~1670 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) .
    • X-ray crystallography : For definitive confirmation, analyze crystal packing and hydrogen-bonding interactions (e.g., N-H···O) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is recommended?

The Colle-Salvetti correlation-energy functional (modified Lee-Yang-Parr method) is effective for modeling fluorinated acetamides. Key steps:

  • Geometry optimization : Use B3LYP/6-31G(d) to determine bond lengths/angles, focusing on the acetamide core and fluorine substituents .
  • Electron density analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the imino group). Fluorine’s electron-withdrawing effect lowers HOMO energy (~ -6.5 eV), enhancing stability .
  • Validation : Compare computed vs. experimental NMR/IR data to refine parameters .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., HDAC8 inhibition vs. antimicrobial effects)?

  • Target-specific assays : Use isoform-selective HDAC8 enzymatic assays (e.g., fluorogenic substrates) to distinguish inhibition from nonspecific cytotoxicity .
  • Structure-activity relationship (SAR) : Modify the ethoxyimino group (e.g., replace with methylsulfinyl) and test against gram-positive bacteria (e.g., S. aureus) to isolate antimicrobial mechanisms .
  • Control experiments : Verify compound purity (>95% via HPLC) and rule out degradation products using stability studies (e.g., 48-hour incubation in PBS) .

Q. How do crystal packing interactions influence the compound’s solubility and bioavailability?

  • Hydrogen bonding : Intramolecular N-H···O interactions (distance ~2.1 Å) reduce solubility in polar solvents. Co-crystallization with cyclodextrins improves aqueous solubility .
  • π-π stacking : Fluorophenyl groups form stacked layers (dihedral angle ~81.9°), increasing melting point (>250°C) but reducing membrane permeability. Derivatives with flexible alkyl chains (e.g., piperazine) enhance bioavailability .

Methodological Guidance

Q. Designing a SAR study for optimizing HDAC8 inhibition: What substituents should be prioritized?

  • Core modifications : Replace ethoxyimino with hydroxamic acid to enhance metal chelation (IC50 improvement from ~10 µM to <1 µM) .
  • Fluorine positioning : Compare 2,4-difluoro vs. 3,4-difluoro analogs to assess steric effects on binding pocket access .
  • Table :
DerivativeSubstituentHDAC8 IC50 (µM)
ParentEthoxyimino9.8
AHydroxamic0.7
B3,4-diF12.4

Q. What in vitro assays are suitable for evaluating antifungal activity, and how are results interpreted?

  • Broth microdilution : Test against C. albicans (ATCC 90028) using RPMI-1640 medium. MIC values ≤16 µg/mL indicate potency .
  • Time-kill kinetics : Compare fungistatic vs. fungicidal effects by sampling at 0, 6, 12, and 24 hours .
  • Cytotoxicity control : Use MTT assays ( ) on HEK-293 cells to ensure selectivity (IC50 >50 µg/mL) .

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